molecular formula C21H19N3O2 B4440775 N-{4-[(phenethylamino)carbonyl]phenyl}-2-pyridinecarboxamide

N-{4-[(phenethylamino)carbonyl]phenyl}-2-pyridinecarboxamide

Cat. No.: B4440775
M. Wt: 345.4 g/mol
InChI Key: RLTUBFPYCOKDRT-UHFFFAOYSA-N
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Description

N-{4-[(phenethylamino)carbonyl]phenyl}-2-pyridinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenethylamino group attached to a carbonyl group, which is further connected to a phenyl ring and a pyridinecarboxamide moiety. The intricate arrangement of these functional groups endows the compound with distinctive chemical properties and reactivity.

Properties

IUPAC Name

N-[4-(2-phenylethylcarbamoyl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c25-20(23-15-13-16-6-2-1-3-7-16)17-9-11-18(12-10-17)24-21(26)19-8-4-5-14-22-19/h1-12,14H,13,15H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTUBFPYCOKDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(phenethylamino)carbonyl]phenyl}-2-pyridinecarboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the phenethylamino intermediate, which is then coupled with a carbonyl-containing compoundSpecific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions, where the reactants are combined in reactors under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also enhance efficiency and scalability. Purification steps, such as crystallization or chromatography, are essential to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(phenethylamino)carbonyl]phenyl}-2-pyridinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The phenethylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenethylamino group yields nitro derivatives, while reduction of the carbonyl group produces alcohols. Substitution reactions on the aromatic rings can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-{4-[(phenethylamino)carbonyl]phenyl}-2-pyridinecarboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(phenethylamino)carbonyl]phenyl}-2-pyridinecarboxamide involves its interaction with specific molecular targets. The phenethylamino group can bind to receptors or enzymes, modulating their activity. The carbonyl and pyridinecarboxamide groups may participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its targets. These interactions can activate or inhibit biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(phenethylamino)carbonyl]phenyl}-2-pyridinecarboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the phenethylamino and pyridinecarboxamide groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(phenethylamino)carbonyl]phenyl}-2-pyridinecarboxamide
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N-{4-[(phenethylamino)carbonyl]phenyl}-2-pyridinecarboxamide

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